4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide
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Overview
Description
4-PROPYL-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PROPYL-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to a Friedel-Crafts alkylation reaction to introduce the propyl group.
Sulfonamide Formation: The propylated naphthalene derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Halogenated or otherwise functionalized aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Sulfonamides are known to inhibit certain enzymes, making this compound a potential candidate for biochemical studies.
Medicine
Antibacterial Agents: Sulfonamides have a long history of use as antibacterial agents, and this compound may exhibit similar properties.
Drug Development: It can be explored for its potential therapeutic effects in various diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-PROPYL-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BENZENESULFONAMIDE likely involves the inhibition of specific enzymes or receptors The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as 1,2,3,4-tetrahydronaphthalene and its derivatives.
Sulfonamides: Other sulfonamide compounds like sulfamethoxazole and sulfadiazine.
Uniqueness
4-PROPYL-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of a naphthalene ring, a propyl group, and a benzenesulfonamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H23NO2S |
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Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H23NO2S/c1-2-6-15-11-13-17(14-12-15)23(21,22)20-19-10-5-8-16-7-3-4-9-18(16)19/h3-4,7,9,11-14,19-20H,2,5-6,8,10H2,1H3 |
InChI Key |
UGWFROFVZOIFSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2CCCC3=CC=CC=C23 |
Origin of Product |
United States |
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